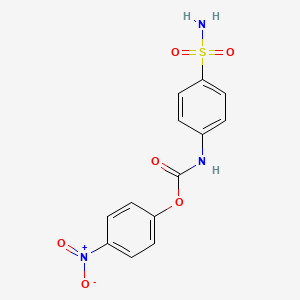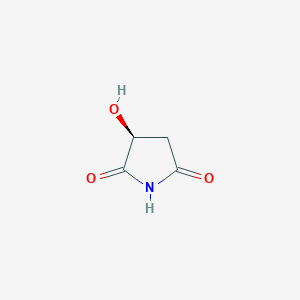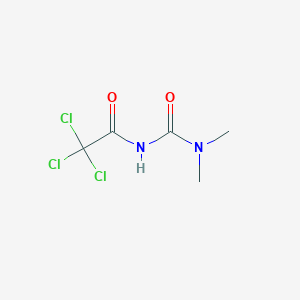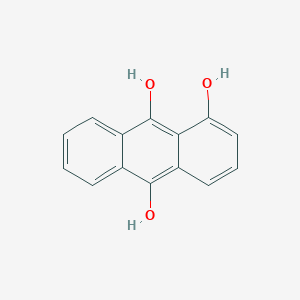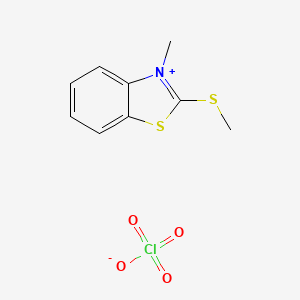
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylsulfanyl)aniline. This intermediate is then cyclized with carbon disulfide and methyl iodide to yield the desired thiazole compound. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods such as microwave irradiation can be employed to reduce reaction times and improve overall sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are often used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylthio-1,3-benzothiazole
- 3-Methyl-2-benzothiazolinone
- 2-Methyl-1,3-benzothiazole
Uniqueness
3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium perchlorate is unique due to its perchlorate anion, which can enhance its solubility and reactivity. Additionally, the presence of both methyl and methylsulfanyl groups in the thiazole ring provides distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
21377-13-9 |
|---|---|
Fórmula molecular |
C9H10ClNO4S2 |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
3-methyl-2-methylsulfanyl-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C9H10NS2.ClHO4/c1-10-7-5-3-4-6-8(7)12-9(10)11-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
VFTNZUPSEWPBOH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
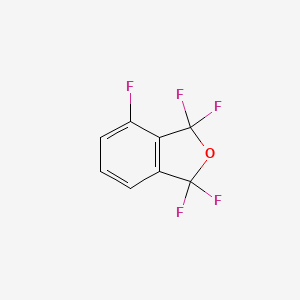

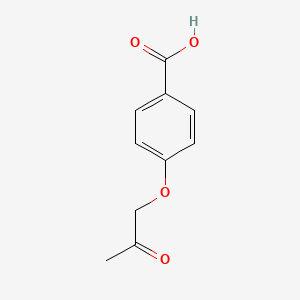
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
